Nortadalafil

概要

説明

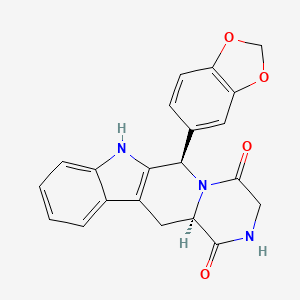

ノルタダラフィルは、デメチルタダラフィルとしても知られており、ホスホジエステラーゼ5型(PDE5)阻害剤です。これは、勃起不全(ED)や肺動脈性高血圧(PAH)の治療に広く用いられているタダラフィルの誘導体です。 ノルタダラフィルは、タダラフィルと同様の薬理学的特性を共有していますが、その独自の特性に寄与する構造的な違いがあります .

準備方法

合成経路と反応条件

ノルタダラフィルの合成には、タダラフィルの脱メチル化が含まれます。このプロセスには、通常、以下の手順が含まれます。

出発物質: タダラフィルが出発物質として使用されます。

脱メチル化: 脱メチル化反応は、三臭化ホウ素(BBr3)などの試薬または他の脱メチル化剤を使用して、制御された条件下で行われます。

工業的生産方法

ノルタダラフィルの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、以下が含まれます。

バルク合成: 大量のタダラフィルが、工業グレードの試薬を使用して脱メチル化されます。

最適化: 反応条件は、最大収率と純度のために最適化されます。

化学反応の分析

反応の種類

ノルタダラフィルは、以下を含むさまざまな化学反応を受けます。

酸化: ノルタダラフィルは、対応する酸化物を形成するために酸化することができます。

還元: 特定の条件下で還元して、還元された誘導体を得ることができます。

一般的な試薬と条件

酸化: 過酸化水素(H2O2)や過マンガン酸カリウム(KMnO4)などの試薬が使用されます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

生成される主な生成物

科学研究への応用

ノルタダラフィルは、科学研究において幅広い用途があります。

化学: PDE5阻害剤の研究における分析化学における基準物質として使用されます。

生物学: 細胞シグナル伝達経路や酵素阻害に対する効果について調査されています。

医学: EDやPAH以外の潜在的な治療用途、たとえば心臓血管疾患における用途について探求されています。

科学的研究の応用

Erectile Dysfunction Treatment

Nortadalafil is utilized in treating ED, similar to its parent compound Tadalafil. Clinical studies have demonstrated that daily administration of Tadalafil results in significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores. For instance, a study reported mean IIEF scores increasing significantly with doses of 2.5 mg and 5 mg compared to placebo, indicating effective management of ED symptoms .

| Dosage (mg) | Mean IIEF Score Change | Successful Intercourse Attempts (%) |

|---|---|---|

| Placebo | +1.3 | 33 |

| 2.5 | +6.2 | 50 |

| 5 | +8.6 | 62 |

Pulmonary Arterial Hypertension

This compound's application extends to the treatment of PAH, where it helps reduce pulmonary vascular resistance and improve exercise capacity. Similar to Tadalafil marketed as Adcirca, this compound's efficacy in lowering blood pressure in pulmonary arteries is well-documented .

Detection Methods

Recent studies have focused on detecting this compound and related PDE5 inhibitors in various products, including health foods. Advanced methods such as dual-modal immunochromatographic assays have been developed to identify these compounds at ultralow concentrations, highlighting concerns over illegal adulteration in dietary supplements .

| Analytical Method | Detection Limit (ng/mL) |

|---|---|

| Colorimetric/Reversed Fluorescence ICA | 0.0028 - 0.045 |

Case Study: Efficacy in Diabetic Patients

A notable case study examined the efficacy of Tadalafil (and by extension this compound) in diabetic patients suffering from ED. The study found that patients receiving a daily dose of Tadalafil experienced significant improvements in erectile function compared to those on placebo, reinforcing the drug's utility across diverse patient populations .

Case Study: Health Food Adulteration

Another case study investigated the presence of this compound in health foods marketed for sexual enhancement. The findings revealed that several products contained undisclosed amounts of this compound, raising public health concerns regarding safety and regulatory compliance .

作用機序

ノルタダラフィルは、ホスホジエステラーゼ5型(PDE5)酵素を阻害することで効果を発揮します。この阻害により、サイクリックグアノシンモノホスフェート(cGMP)レベルが上昇し、平滑筋細胞の弛緩と血流の増加をもたらします。 主な分子標的は、陰茎海綿体のPDE5酵素と肺血管系に見られます .

類似化合物との比較

ノルタダラフィルは、シルデナフィルやバルデナフィルなどの他のPDE5阻害剤と比較されます。

シルデナフィル: バイアグラとして知られており、ノルタダラフィルと比較して作用時間が短いです。

バルデナフィル: シルデナフィルに似ていますが、作用時間がわずかに長くなっています。

タダラフィル: ノルタダラフィルの母体化合物であり、作用時間が長く(最大36時間)、「シアリス」のブランド名で販売されています .

ノルタダラフィルの独自の構造特性と薬物動態は、研究や潜在的な治療用途にとって価値のある化合物になります。

生物活性

Nortadalafil, a demethylated analogue of tadalafil, has garnered attention for its biological activity, particularly in the treatment of erectile dysfunction (ED) and potential applications in pulmonary arterial hypertension. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

This compound is structurally similar to tadalafil, both belonging to the class of phosphodiesterase type 5 (PDE5) inhibitors. The inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation and improved blood flow, particularly in the corpus cavernosum of the penis. This mechanism is crucial for the therapeutic effect in ED.

PDE5 Inhibition

This compound exhibits a high selectivity for PDE5, with an IC₅₀ value indicating effective inhibition at low concentrations. Its potency as a PDE5 inhibitor makes it a candidate for further research in both ED and other conditions related to vascular dysfunction.

| Compound | IC₅₀ (mM) | Target |

|---|---|---|

| This compound | 6.66 | PDE5 |

| Tadalafil | 0.1 | PDE5 |

Clinical Implications

Recent studies have highlighted the broader implications of PDE5 inhibitors like tadalafil and its analogues in reducing mortality rates associated with cardiovascular diseases and dementia. For instance, a study indicated that tadalafil use was associated with a 34% reduction in mortality among men treated for lower urinary tract symptoms, underscoring the cardiovascular benefits attributed to this class of drugs .

Case Studies

- Adulteration in Herbal Products : A case study identified this compound as an adulterant in dietary supplements marketed for ED treatment. The presence of such unapproved compounds raises concerns regarding safety and efficacy, as these products may not undergo rigorous testing .

- Health Risks : The Department of Health in Hong Kong warned against products containing this compound due to potential health risks similar to those associated with tadalafil, including low blood pressure and interactions with nitrates .

Side Effects

Like other PDE5 inhibitors, this compound may cause side effects such as headaches, dizziness, and transient vision disturbances. These side effects mirror those experienced with tadalafil and highlight the need for caution when using these compounds .

特性

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDLVMPUSXRZOS-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431339 | |

| Record name | Nortadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629652-62-6, 171596-36-4 | |

| Record name | rel-(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629652-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nortadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nortadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W59DMB3LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does nortadalafil interact with its target, and what are the downstream effects?

A: Like tadalafil, this compound is thought to be a phosphodiesterase-type 5 (PDE5) inhibitor. [] While specific studies on this compound's mechanism of action are limited, research suggests that it likely shares a similar mechanism with tadalafil. PDE5 inhibitors block the degradation of cyclic guanosine monophosphate (cGMP), leading to increased cGMP levels in the corpus cavernosum and subsequently promoting smooth muscle relaxation and increased blood flow. []

Q2: What is the structural characterization of this compound?

A: this compound is a tadalafil analog lacking the N-methyl group present in tadalafil. While specific spectroscopic data might vary across studies, techniques like mass spectrometry and NMR spectroscopy are commonly employed for its structural elucidation. [, , ] For instance, researchers have successfully isolated and characterized a novel tadalafil analogue, N-cyclopentyl this compound, from a health supplement. []

Q3: Have any novel tadalafil analogues related to this compound been discovered?

A: Yes, recent research has uncovered new tadalafil analogues structurally similar to this compound. For example, "bisprethis compound" has been identified in health products, featuring a unique structure where the N-methyl group of tadalafil is replaced by a tadalafil precursor moiety. [] Another newly identified analogue is N-cyclohexyl this compound, found as an adulterant in a dietary supplement. [] These findings highlight the ongoing emergence of new tadalafil-related compounds in the market.

Q4: Are there analytical methods available to detect this compound and its analogues in various products?

A: Yes, researchers have developed sensitive and specific analytical methods for the detection and quantification of this compound and its analogues. One approach utilizes liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) for the identification of phosphodiesterase type 5 (PDE-5) inhibitors, including this compound, in complex matrices like Chinese tonic liquors. [] Another study describes the development of a skeleton-specific antibody and gold nanoparticle-based immunochromatographic sensor (AuNPs-ICS) for the simultaneous detection of various tadalafil adulterants, including this compound, in health food products. []

Q5: Has the concept of molecular softness been explored in the context of developing analytical methods for this compound?

A: Yes, computational chemistry, particularly the concept of molecular softness based on frontier molecular orbital (FMO) theory, has been investigated to enhance the performance of antibodies used in this compound detection. Research suggests that haptens with increased softness while maintaining the appropriate three-dimensional (3D) structure can lead to improved antibody performance in immunoassays. [] This approach aims to develop more sensitive and specific methods for detecting this compound and related compounds in various matrices.

Q6: What is known about the safety and regulatory aspects of this compound?

A: Given its presence in products marketed without official approval, the safety profile of this compound raises concerns. [, , ] One documented case involves the recall of "Arize Herbal capsules" due to the undeclared presence of this compound, highlighting potential health risks associated with its unapproved use. [] The lack of comprehensive toxicological data necessitates further research to understand the potential adverse effects of this compound fully.

Q7: What are the potential implications of finding this compound in dietary supplements?

A: The discovery of this compound and its analogues in dietary supplements poses significant concerns. Firstly, their presence in products marketed for enhancing sexual performance raises safety issues due to their potential pharmacological effects, especially for individuals with pre-existing health conditions or those taking nitrates. Secondly, the deliberate adulteration of these products with unapproved pharmaceutical ingredients undermines consumer trust and highlights the need for stricter regulatory oversight to protect public health. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。